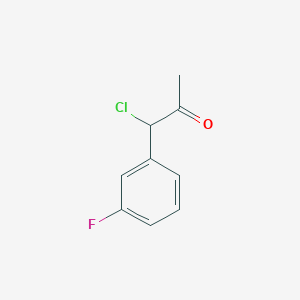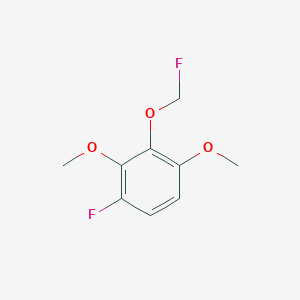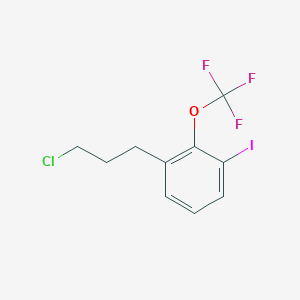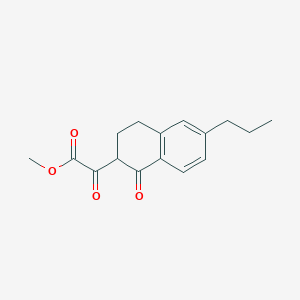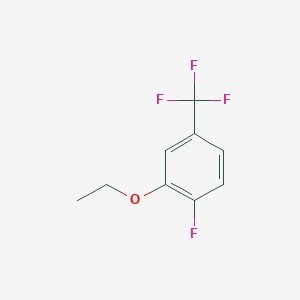
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O It is a derivative of benzene, featuring ethoxy, fluoro, and trifluoromethyl substituents
Métodos De Preparación
The synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzene ring. One common method involves the nucleophilic substitution reaction where a suitable benzene derivative is treated with ethoxy and fluoro reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions. Common reagents include halogens and strong acids or bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of the ethoxy and fluoro groups allows for addition reactions with various reagents.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The ethoxy and fluoro groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in various environments.
Comparación Con Compuestos Similares
Similar compounds to 2-Ethoxy-1-fluoro-4-(trifluoromethyl)benzene include:
1-Fluoro-4-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different chemical properties and applications.
2-Chloro-4-fluorobenzotrifluoride: Contains a chloro group instead of an ethoxy group, leading to variations in reactivity and use.
4-Bromo-2-fluorobenzotrifluoride: Features a bromo group, which alters its chemical behavior compared to the ethoxy derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H8F4O |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
2-ethoxy-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3 |
Clave InChI |
IXFFVQUFAIRGRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


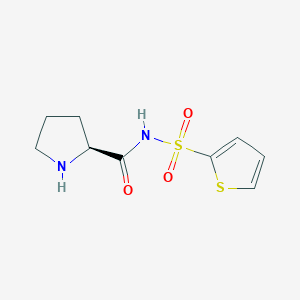
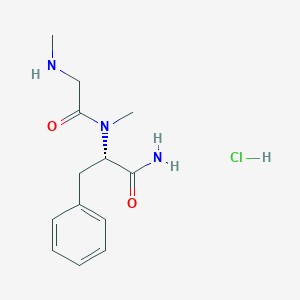
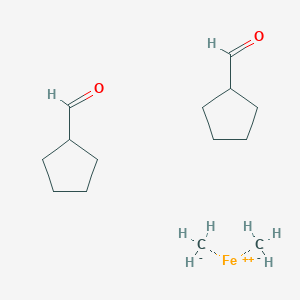
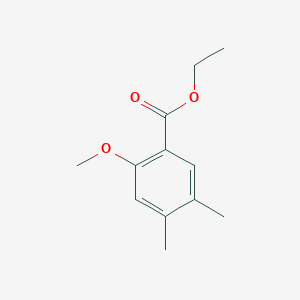
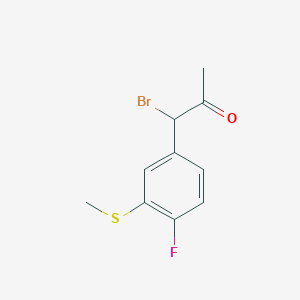

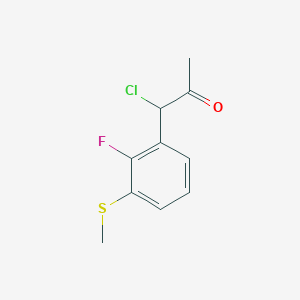

![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)

